5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a 1,3,4-oxadiazole ring, and chlorophenyl groups
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target in the field of antithrombotic therapy .
Mode of Action
This compound interacts with FXa in a specific manner . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Pharmacokinetics
It is noted that the compound has good oral bioavailability .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide may interact with a range of enzymes, proteins, and other biomolecules.
Cellular Effects
Based on its structural similarity to other bioactive compounds, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 1,3,4-oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Chlorination: The chlorination of the phenyl ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is being studied as a potential antithrombotic agent due to its ability to inhibit Factor Xa, an enzyme involved in blood coagulation.
Biology: The compound is used in biological assays to study its effects on cellular processes and enzyme activity.
Industry: It is used in the development of new materials with specific electronic properties, such as organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: Another Factor Xa inhibitor with a similar mechanism of action.
Apixaban: A widely used anticoagulant that also targets Factor Xa.
Edoxaban: Another oral anticoagulant that inhibits Factor Xa.
Uniqueness
5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is unique due to its specific structural features, such as the presence of both the thiophene and 1,3,4-oxadiazole rings, which contribute to its high potency and selectivity for Factor Xa .
Properties
IUPAC Name |
5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2S/c14-8-3-1-7(2-4-8)12-17-18-13(20-12)16-11(19)9-5-6-10(15)21-9/h1-6H,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBHSYNXFKRTRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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